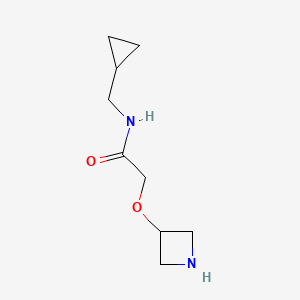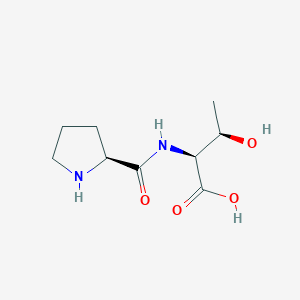
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of piperidine derivatives with ethylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides.
Cyclization: Cyclization reactions can form more complex ring structures, often using catalysts like trifluoroacetic acid.
Scientific Research Applications
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors and enzymes, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
1-Methylpiperazine: Similar in structure but with different pharmacological properties.
1-Isopropylpiperazine: Another piperazine derivative with distinct chemical reactivity.
4-Morpholinopiperidine: Contains a morpholine ring, offering different biological activities.
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide: A more complex derivative with specific applications in neurological research.
Properties
Molecular Formula |
C12H24N4O |
|---|---|
Molecular Weight |
240.35 g/mol |
IUPAC Name |
1-ethyl-4-piperazin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H24N4O/c1-2-15-7-3-12(4-8-15,11(13)17)16-9-5-14-6-10-16/h14H,2-10H2,1H3,(H2,13,17) |
InChI Key |
IDDDDSQZFWFPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C(=O)N)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)




![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)

![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)



![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)
